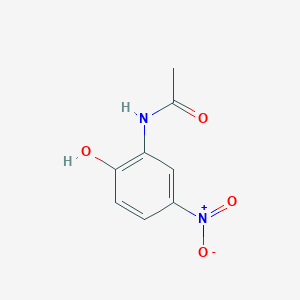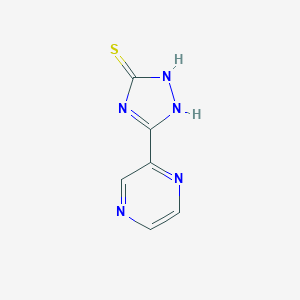
3-(1-adamantyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-adamantyl)benzoic acid is a chemical compound characterized by the presence of an adamantane moiety attached to a benzoic acid group The adamantane structure is a polycyclic cage-like molecule, known for its high stability and unique three-dimensional shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)benzoic acid typically involves the reaction of adamantane derivatives with benzoic acid or its derivatives. One common method is the Friedel-Crafts acylation, where adamantane reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form carboxylate derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the adamantane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated adamantane derivatives or alkylated products.
Scientific Research Applications
3-(1-adamantyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to the stability and unique structure of the adamantane moiety.
Medicine: Explored for its antiviral and anticancer properties, leveraging the bioactive nature of adamantane derivatives.
Industry: Utilized in the development of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)benzoic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. This property is particularly useful in drug delivery systems, where the compound can act as a carrier for active pharmaceutical ingredients. Additionally, the benzoic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Similar structure but lacks the benzoic acid moiety.
2-Adamantanone: Contains a ketone group instead of a carboxylic acid.
Adamantane-1,3-dicarboxylic acid: Contains two carboxylic acid groups attached to the adamantane ring.
Uniqueness
3-(1-adamantyl)benzoic acid is unique due to the combination of the adamantane and benzoic acid moieties. This combination imparts both stability and reactivity, making it a versatile compound for various applications. The presence of the benzoic acid group allows for further functionalization, while the adamantane structure provides rigidity and resistance to degradation.
Properties
IUPAC Name |
3-(1-adamantyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c18-16(19)14-2-1-3-15(7-14)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSWDEDRDVKIAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC(=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)


![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)




![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)

![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
![2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B188139.png)
